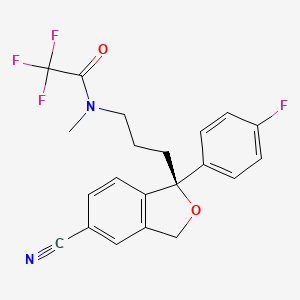

S-(+)-N-トリフルオロアセトデスメチルシタロプラム

説明

S-(+)-N-Trifluoroacetodesmethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This compound is of interest due to its potential pharmacological properties and its role in the synthesis and study of citalopram and its analogs.

科学的研究の応用

Chemistry: In chemistry, S-(+)-N-Trifluoroacetodesmethyl Citalopram is used as a reference standard in analytical studies and as an intermediate in the synthesis of other pharmacologically active compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on serotonin reuptake and its role in the development of new antidepressant therapies. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems .

Industry: In the pharmaceutical industry, S-(+)-N-Trifluoroacetodesmethyl Citalopram is used in the development and testing of new drugs. Its unique properties make it a valuable tool in drug discovery and development processes .

作用機序

Target of Action

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a derivative of citalopram, is presumed to target the serotonin transporter (SERT) . SERT, also known as solute carrier family 6 member 4 (SLC6A4), plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron . This reuptake process is vital for regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of serotonin reuptake . By binding to SERT, S-(+)-N-Trifluoroacetodesmethyl Citalopram blocks the reabsorption of serotonin into the presynaptic neuron . This action results in an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by S-(+)-N-Trifluoroacetodesmethyl Citalopram is the serotonergic system . By inhibiting the reuptake of serotonin, the compound potentiates serotonergic activity in the central nervous system (CNS) . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms, which are commonly associated with increased serotonergic neurotransmission .

Pharmacokinetics

Citalopram is rapidly absorbed with peak plasma concentrations observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . It has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram’s action are likely to be similar to those of citalopram. These effects include enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake . This enhancement can lead to mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of S-(+)-N-Trifluoroacetodesmethyl Citalopram can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism could affect its pharmacokinetics . Additionally, individual genetic variations in the SERT gene could potentially influence the compound’s efficacy .

生化学分析

Biochemical Properties

S-(+)-N-Trifluoroacetodesmethyl Citalopram is known to interact with the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . It binds with high affinity to the serotonin binding site on the transporter . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram on cells are primarily related to its influence on serotonin levels. By inhibiting the serotonin transporter, it increases extracellular serotonin levels, enhancing serotonin neurotransmission . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

S-(+)-N-Trifluoroacetodesmethyl Citalopram exerts its effects at the molecular level primarily through its interaction with the serotonin transporter. It binds to the transporter, inhibiting the reuptake of serotonin and thereby increasing its extracellular levels . This can lead to changes in gene expression and enzyme activity related to serotonin signaling.

Temporal Effects in Laboratory Settings

It is known that the effects of SSRIs like citalopram can vary over time, with some effects becoming more pronounced with chronic administration .

Dosage Effects in Animal Models

The effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram in animal models are likely to vary with dosage, similar to other SSRIs. For instance, escitalopram, a closely related compound, has been shown to have more potent effects in animal models predictive of antidepressant and anxiolytic activities than many other antidepressants .

Metabolic Pathways

S-(+)-N-Trifluoroacetodesmethyl Citalopram is involved in the serotonin metabolic pathway. It interacts with the serotonin transporter, affecting the reuptake of serotonin and thereby influencing the overall flux of this metabolic pathway .

Transport and Distribution

S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be transported and distributed within cells and tissues via its interaction with the serotonin transporter. This transporter is located in the cell membrane and is responsible for the reuptake of serotonin from the synaptic cleft .

Subcellular Localization

The subcellular localization of S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be influenced by its interaction with the serotonin transporter. As this transporter is located in the cell membrane, S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be localized at the cell membrane where it can interact with the transporter .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-N-Trifluoroacetodesmethyl Citalopram involves several steps, starting from the basic structure of citalopramThis can be achieved through a series of chemical reactions involving reagents such as trifluoroacetic anhydride and appropriate catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: S-(+)-N-Trifluoroacetodesmethyl Citalopram undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

Citalopram: The parent compound, widely used as an antidepressant.

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.

Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

Uniqueness: S-(+)-N-Trifluoroacetodesmethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .

特性

IUPAC Name |

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652684 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217697-83-0 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)

![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)